molecular formula C17H19FN2S B5863757 N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea

N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea

Cat. No. B5863757
M. Wt: 302.4 g/mol
InChI Key: NTNPMFLRHBRBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea (DFU) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DFU is a thiourea derivative that has been reported to possess anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory, antitumor, and antiviral effects by modulating various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation, tumorigenesis, and viral replication. This compound has also been reported to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to reduce the production of inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). This compound has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound has been reported to inhibit the replication of various viruses by interfering with viral entry, replication, and assembly.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been partially elucidated. This compound has been shown to be effective in various animal models of inflammatory diseases, cancer, and viral infections.
However, this compound also has some limitations for lab experiments. This compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood. This compound has also been reported to have low solubility in water, which may limit its bioavailability in vivo.

Future Directions

N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has several potential future directions for research. This compound could be further studied for its potential therapeutic applications in various diseases, including inflammatory diseases, cancer, and viral infections. This compound could also be further studied for its mechanism of action and its interactions with various signaling pathways. This compound could be modified to improve its solubility and bioavailability in vivo. This compound could also be studied in combination with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea can be synthesized by reacting 2,3-dimethylaniline with 4-fluoroacetophenone in the presence of sodium hydride and then treating the resulting intermediate with thiourea. The reaction scheme for the synthesis of this compound is shown below:

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, antitumor, and antiviral properties. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, thereby reducing inflammation in various animal models of inflammatory diseases.
This compound has also been studied for its potential antitumor activity. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
This compound has also been studied for its potential antiviral activity. It has been shown to inhibit the replication of various viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2S/c1-12-4-3-5-16(13(12)2)20-17(21)19-11-10-14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNPMFLRHBRBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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